molecular formula C20H32N2O2 B14544948 N,N'-(1-Phenylethane-1,2-diyl)bis(2-ethylbutanamide) CAS No. 61796-88-1

N,N'-(1-Phenylethane-1,2-diyl)bis(2-ethylbutanamide)

Cat. No.: B14544948
CAS No.: 61796-88-1
M. Wt: 332.5 g/mol
InChI Key: SQVRZVXUZHORHK-UHFFFAOYSA-N
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Description

N,N’-(1-Phenylethane-1,2-diyl)bis(2-ethylbutanamide): is an organic compound characterized by its unique structure, which includes a phenylethane backbone and two ethylbutanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1-Phenylethane-1,2-diyl)bis(2-ethylbutanamide) typically involves the reaction of 1-phenylethane-1,2-diamine with 2-ethylbutanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is stirred at a specific temperature, often around 0-5°C, to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of N,N’-(1-Phenylethane-1,2-diyl)bis(2-ethylbutanamide) may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-(1-Phenylethane-1,2-diyl)bis(2-ethylbutanamide) can undergo oxidation reactions, leading to the formation of corresponding amides and carboxylic acids.

    Reduction: The compound can be reduced to form primary amines and alcohols.

    Substitution: It can participate in substitution reactions, where the ethylbutanamide groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of amides and carboxylic acids.

    Reduction: Formation of primary amines and alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: N,N’-(1-Phenylethane-1,2-diyl)bis(2-ethylbutanamide) is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new inhibitors.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors. Its structure allows for modifications that can enhance its efficacy and selectivity.

Industry: In the industrial sector, N,N’-(1-Phenylethane-1,2-diyl)bis(2-ethylbutanamide) is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N,N’-(1-Phenylethane-1,2-diyl)bis(2-ethylbutanamide) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and affecting the biochemical pathways they regulate. This interaction can lead to changes in cellular processes, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

  • N,N’-(Ethane-1,2-diyl)bis(benzamide)
  • N,N’-(1,4-Phenylene)bis(1-phenylethane-1,2-dione)
  • 2,2’-(1,4-Phenylene)bis(1-phenylethane-1,2-dione)

Comparison: N,N’-(1-Phenylethane-1,2-diyl)bis(2-ethylbutanamide) is unique due to its phenylethane backbone and ethylbutanamide groups, which provide distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a wider range of applications in research and industry.

Properties

CAS No.

61796-88-1

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

2-ethyl-N-[2-(2-ethylbutanoylamino)-2-phenylethyl]butanamide

InChI

InChI=1S/C20H32N2O2/c1-5-15(6-2)19(23)21-14-18(17-12-10-9-11-13-17)22-20(24)16(7-3)8-4/h9-13,15-16,18H,5-8,14H2,1-4H3,(H,21,23)(H,22,24)

InChI Key

SQVRZVXUZHORHK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NCC(C1=CC=CC=C1)NC(=O)C(CC)CC

Origin of Product

United States

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